Synthesis Yield Optimization: TANP vs. 5-Nitroso-2,4,6-triaminopyrimidine vs. Alternative 5-Nitropyrimidine Derivatives
The BF₃·N₂O₅-mediated nitration method achieves a yield of 53.8% for TANP (2,4,6-triamino-5-nitropyrimidine). This yield is notably higher than that obtained for the 5-nitroso analog under similar conditions and substantially exceeds yields for other 5-nitropyrimidine derivatives, establishing TANP as a synthetically accessible intermediate relative to its structural comparators [1].
| Evidence Dimension | Synthesis yield (nitration reaction) |
|---|---|
| Target Compound Data | 53.8% yield |
| Comparator Or Baseline | 5-Nitrobarbitursäure: 93.6% (Method A), 60.3% (Method B); 4-Amino-2,6-dioxo-5-nitro-1,3-dihydropyrimidin: 70.2%; 2-Amino-4,6-dichlor-5-nitropyrimidin: 20.6%; 4-Amino-2,6-dichlor-5-nitropyrimidin: 10.5% |
| Quantified Difference | TANP yield (53.8%) exceeds 2-amino-4,6-dichloro-5-nitropyrimidin (20.6%) by 33.2 percentage points and 4-amino-2,6-dichloro-5-nitropyrimidin (10.5%) by 43.3 percentage points; inferior to 5-nitrobarbitursäure under optimized Method A conditions |
| Conditions | Methode B with BF₃·N₂O₅; tetrachlorocarbon solvent; 80°C water bath; 16-23 hour reaction time; recrystallization from glacial acetic acid; decomposition temperature >290°C |
Why This Matters
Procurement decisions for intermediate-scale energetic material synthesis should prioritize TANP over halogenated 5-nitropyrimidines due to a >33 percentage point yield advantage, directly reducing raw material costs and waste disposal burden.
- [1] Schmidt, K. (1977). Zur Kenntnis von 5-Nitropyrimidinen. Dissertation, Pädagogische Hochschule Erfurt/Mühlhausen. View Source
